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Compound of Interest

Compound Name: 2-Oxocyclopentanecarboxylic acid

Cat. No.: B146286

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,
and analysis of 2-Oxocyclopentanecarboxylic acid. The information is curated for
professionals in research and development, with a focus on data-driven insights and detailed
experimental methodologies.

Core Molecular Characteristics

2-Oxocyclopentanecarboxylic acid, with the [IUPAC name 2-oxocyclopentane-1-carboxylic
acid, is a cyclic keto acid. Its fundamental molecular and physical properties are summarized
below.
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Property Value Reference

Chemical Formula CeHsOs3 [1]

Molecular Weight 128.13 g/mol [1]

CAS Number 50882-16-1 [1]

SMILES String O=C(C1C(CCC1)=0)0O [1]
Predicted to be a solid or

Appearance o
liquid.

N Soluble in polar organic
Solubility

solvents.

Keto-Enol Tautomerism: A Key Structural Feature

A significant aspect of 2-Oxocyclopentanecarboxylic acid's chemistry is its existence in a
keto-enol tautomeric equilibrium in solution. The keto form is in equilibrium with its enol
tautomer. The position of this equilibrium and the kinetics of interconversion are crucial for its
reactivity and potential biological activity.

Quantitative Data on Tautomerism

The equilibrium and acidity constants for the keto-enol system of 2-
Oxocyclopentanecarboxylic acid in aqueous solution have been determined experimentally.
[2] These values are critical for understanding the behavior of the molecule in biological and
chemical systems.
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Parameter Symbol Value

Acidity Constant of the Keto

) ] pKa,K 3.67
Form (Carboxylic Acid)
Acidity Constant of the Enol
_ _ pKa,E 4.16
Form (Carboxylic Acid)
Keto-Enol Equilibrium
o pKe 2.51
Constant (Unionized)
Keto-Enol Equilibrium
pK'e 3.00

Constant (lonized)

Signaling Pathway of Keto-Enol Tautomerism

The tautomerization can be catalyzed by both acid and base. The following diagram illustrates
the equilibrium between the keto and enol forms.

Keto Form \ Enolization (H* or OH~ catalyst)
. . Enol Form
(2-Oxocyclopentanecarboxylic aC|dy o
Ketonization

‘\//

Click to download full resolution via product page

Keto-Enol Tautomerism Equilibrium

Experimental Protocols
Synthesis of 2-Oxocyclopentanecarboxylic Acid
(Generalized Protocol)

While a specific detailed protocol for the synthesis of 2-Oxocyclopentanecarboxylic acid is
not readily available in the reviewed literature, a common method for the synthesis of 3-keto
acids is the carboxylation of the corresponding ketone.[3] The following is a generalized
experimental workflow based on this principle.
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Preparation

Start: Cyclopentanone

Addition of a Strong Base
(e.g., LDAin THF)

Formation of Cyclopentanone Enolate

Reaction

Carboxylation with CO2 (gas or solid)

Formation of the -keto acid salt

Work-up

Acidic Work-up
(e.g., dilute HCI)

(Extraction with Organic Solven')

Purification
(e.g., Chromatography or Distillation)

End Product:
2-Oxocyclopentanecarboxylic acid

Click to download full resolution via product page

Generalized Synthesis Workflow
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Methodology:

e Enolate Formation: Cyclopentanone is dissolved in an anhydrous aprotic solvent, such as
tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C). A strong, non-
nucleophilic base, such as lithium diisopropylamide (LDA), is added dropwise to form the
lithium enolate of cyclopentanone.

o Carboxylation: Carbon dioxide, either as a gas bubbled through the solution or as solid dry
ice, is introduced into the reaction mixture. The enolate attacks the carbon dioxide to form
the lithium salt of 2-oxocyclopentanecarboxylic acid.

o Work-up and Purification: The reaction is quenched with an aqueous acid solution (e.g., 1M
HCI) to protonate the carboxylate. The aqueous layer is then extracted with an organic
solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt
(e.g., MgSO0a.), filtered, and the solvent is removed under reduced pressure. The crude
product can be purified by column chromatography or distillation.

Study of Keto-Enol Tautomerism via Flash Photolysis

The kinetics of the ketonization of the enol of 2-Oxocyclopentanecarboxylic acid can be
studied using flash photolysis.[2] This technique allows for the rapid generation of the enol form
and subsequent monitoring of its decay back to the more stable keto form.

Experimental Setup:

A typical flash photolysis setup involves a "pump" light source to initiate the photochemical
reaction and a "probe" light source to monitor the changes in the sample's absorbance over
time.[4][5]

Methodology:

e Precursor Synthesis: A suitable precursor that generates the enol of 2-
Oxocyclopentanecarboxylic acid upon photolysis is synthesized. For instance, 2-
diazocyclohexane-1,3-dione can be used, which upon flash photolysis, generates a ketene
that rapidly hydrates to form the desired enol.[2]
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o Sample Preparation: The precursor is dissolved in an aqueous solution of known pH and
ionic strength.

» Flash Photolysis: The sample is subjected to a short, high-energy pulse of light (the "pump")
from a flash lamp or a laser. This initiates the photochemical decomposition of the precursor
and the formation of the enol.

o Transient Absorption Measurement: The change in absorbance of the sample at a specific
wavelength (where the enol has a characteristic absorption) is monitored over time using a
continuous "probe” light source and a detector (e.g., a photomultiplier tube).

o Data Analysis: The decay of the transient absorption signal corresponds to the ketonization
of the enol. The rate constants for this process can be determined by fitting the kinetic data
to an appropriate rate law.

Spectroscopic Characterization (Predicted)

Direct experimental spectra for 2-Oxocyclopentanecarboxylic acid are not widely available.
The following are predicted spectroscopic characteristics based on the functional groups
present and data from related compounds such as its esters.

H NMR Spectroscopy (Predicted)

Chemical Shift (6,

Multiplicity Number of Protons  Assignment
ppm)
) Carboxylic acid proton
~10-12 Singlet 1H
(-COOH)
_ Methine proton alpha
~3.0-3.5 Multiplet 1H
to both carbonyls (C1)
) Methylene protons on
~2.0-2.5 Multiplet 4H ]
the cyclopentane ring
) Methylene protons on
~1.8-2.0 Multiplet 2H

the cyclopentane ring

3C NMR Spectroscopy (Predicted)
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Chemical Shift (6, ppm) Assignment

> 200 Ketone carbonyl carbon (C=0)

~170-180 Carboxylic acid carbonyl carbon (-COOH)
~45-55 Methine carbon alpha to both carbonyls (C1)
~20-40 Methylene carbons of the cyclopentane ring

Infrared (IR) Spectroscopy (Predicted)

Frequency (cm™?) Intensity Assignment
2500-3300 Broad O-H stretch of carboxylic acid
~1740-1760 Strong C=0 stretch of the ketone
C=0 stretch of the carboxylic
~1700-1720 Strong )
acid
C-O stretch of the carboxylic
~1200-1300 Strong

acid

This guide provides a foundational understanding of the molecular structure and key chemical
properties of 2-Oxocyclopentanecarboxylic acid. The detailed information on its keto-enol
tautomerism offers a starting point for further research into its reactivity and potential
applications in drug development and organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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